molecular formula C22H20N6O3 B3309469 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide CAS No. 941973-26-8

4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide

Número de catálogo: B3309469
Número CAS: 941973-26-8
Peso molecular: 416.4 g/mol
Clave InChI: XLTRDWKMETVFGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazolo[3,4-d]pyridazine core substituted with a 4-methyl-7-oxo group at positions 4 and 7, respectively. The 1-position is occupied by an o-tolyl group (ortho-methylphenyl), while the 6-position is linked via an acetamido bridge to a benzamide moiety. The acetamido-benzamide group may enhance solubility or target binding compared to simpler analogs.

Propiedades

IUPAC Name

4-[[2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-13-5-3-4-6-18(13)28-20-17(11-24-28)14(2)26-27(22(20)31)12-19(29)25-16-9-7-15(8-10-16)21(23)30/h3-11H,12H2,1-2H3,(H2,23,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTRDWKMETVFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide exhibits significant potential in various biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C23H23N5O4C_{23}H_{23}N_{5}O_{4} with a molecular weight of 433.5 g/mol. Its structure includes a pyrazolo-pyridazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H23N5O4
Molecular Weight433.5 g/mol
CAS Number941973-18-8

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyridazine compounds demonstrate promising cytotoxic effects against various cancer cell lines. For example, a related study utilized an MTT colorimetric assay to evaluate the cytotoxicity of similar compounds against human cancer cell lines including HCT-116 (colon), MCF-7 (breast), and A549 (lung) cells. The results showed that certain derivatives had IC50 values ranging from 6.90 to 51.46 μM, indicating significant anticancer activity compared to doxorubicin, a standard chemotherapeutic agent .

The biological activity of pyrazolo[3,4-d]pyridazine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. These compounds can interact with various molecular targets, leading to apoptosis in cancer cells. The presence of electron-withdrawing groups on the aromatic rings enhances their cytotoxic properties by improving binding affinity to target proteins .

Case Studies

  • Cytotoxicity Against MCF-7 Cells : In a comparative study, several thiazolopyridazine derivatives were tested against MCF-7 cells. Compounds such as 7c and 7h exhibited IC50 values of 10.39 μM and 14.34 μM respectively, demonstrating superior efficacy compared to doxorubicin (IC50 = 19.35 μM) .
  • Inhibition of HCT-116 Cells : Another derivative showed an IC50 value of 6.90 μM against HCT-116 cells, indicating a potential lead for further development in anticancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyrazolo-pyridazine scaffold can significantly influence biological activity:

  • Electron-withdrawing groups enhance cytotoxicity.
  • Electron-donating groups tend to reduce activity.

This knowledge can guide the design of new derivatives with improved efficacy .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Core Structure Key Substituents Bioactivity Source
Target Compound Pyrazolo[3,4-d]pyridazin-7(6H)-one 1-(o-tolyl), 4-methyl, acetamido-benzamide Not explicitly reported (inferred potential for kinase inhibition or cytotoxicity) N/A
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 1-phenyl, 3,6-dimethyl, 5-(4-nitrobenzylideneamino) IC₅₀ = 11 µM (MCF-7 breast cancer)
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-p-tolylacetamide Pyrazolo[3,4-b]pyridin-7(6H)-one 1-phenyl, 4-methyl, 3-(4-chlorophenyl), N-p-tolylacetamide No bioactivity reported (structural focus)
6-Benzyl-4-cyclohexyl-3-styryl-6H-isoxazolo[3,4-d]pyridazin-7-one Isoxazolo[3,4-d]pyridazin-7-one 6-benzyl, 4-cyclohexyl, 3-styryl No bioactivity reported (synthetic methodology focus)

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s pyrazolo[3,4-d]pyridazine core differs from pyrazolo[3,4-d]pyrimidine () and isoxazolo[3,4-d]pyridazine (). Pyridazines (two adjacent nitrogen atoms) exhibit distinct electronic properties compared to pyrimidines (two non-adjacent nitrogens), influencing binding to biological targets . The isoxazole ring in introduces an oxygen atom, altering polarity and metabolic stability.

Substituent Effects :

  • The o-tolyl group in the target compound may enhance lipophilicity and steric hindrance compared to phenyl groups in analogs (e.g., ). This could improve membrane permeability but reduce solubility.
  • The acetamido-benzamide side chain in the target compound is unique; similar acetamide groups in ’s analog lack the benzamide extension, which might modulate pharmacokinetics or target engagement (e.g., kinase ATP-binding pockets).

Bioactivity Trends: Pyrazolo[3,4-d]pyrimidin-4-ones () with nitrobenzylideneamino substituents show potent antitumor activity, suggesting that electron-withdrawing groups (e.g., nitro) enhance cytotoxicity . The target compound’s benzamide group could mimic this effect.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide
Reactant of Route 2
Reactant of Route 2
4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.